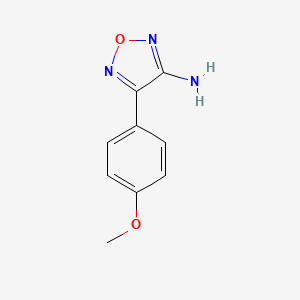

4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to the phenyl group . They are used in various fields such as pharmaceuticals, organic synthesis, and materials science .

Synthesis Analysis

The synthesis of 4-methoxyphenyl compounds often involves the use of reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes . The specific synthesis process can vary depending on the desired compound .Molecular Structure Analysis

The molecular structure of 4-methoxyphenyl compounds can be analyzed using techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

4-Methoxyphenyl compounds can participate in various chemical reactions. For example, they can undergo oxidation, reduction, and substitution reactions . The specific reactions depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxyphenyl compounds can be determined using various analytical techniques. These properties include solubility, melting point, boiling point, and optical properties .Applications De Recherche Scientifique

Synthesis of Photoluminescent 1,2-Dihydrophosphinines

The compound has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This process involves the reaction of two compounds to form a new six-membered ring, which is a common method in organic chemistry for creating cyclic structures.

Synthesis of Trisubstituted 1,2,4-Triazoles

The compound, along with an arylboronic acid and sodium azide, has been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . Triazoles are a class of organic compounds that have a five-membered ring structure containing three nitrogen atoms. They have a wide range of applications in medicinal chemistry due to their biological activity.

Gold (III)-Catalyzed Hydroamination of Alkynes

The compound has been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles . This process involves the addition of an amine to an alkyne to form a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds.

Antibacterial Properties

Derivatives of the compound have been explored for their antibacterial properties. For instance, antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized, showing potential as a wound dressing material for tissue regeneration due to their antibacterial and porous nature.

Synthesis of Schiff Bases

Molecular structures of the compound synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZLXMGKIFGJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)

![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)

![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860732.png)

![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)